N-[4-(acetylamino)phenyl]-2-chloroacetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-chloroacetamide is an organic compound with the molecular formula C10H11ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a chloroacetamide moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to target plasmepsin-2, a protein in plasmodium falciparum . This suggests that N-[4-(acetylamino)phenyl]-2-chloroacetamide may also interact with similar proteins or enzymes.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins or enzymes .
Biochemical Pathways
Similar compounds have been found to affect the pathways related to plasmodium falciparum, suggesting that this compound may also influence similar pathways .
Pharmacokinetics
Similar compounds have been found to have varying degrees of absorption, distribution, metabolism, and excretion, which can impact their bioavailability .
Result of Action
Similar compounds have been found to induce changes in the activity or conformation of their target proteins or enzymes, which can lead to downstream effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(acetylamino)phenyl]-2-chloroacetamide typically involves the acetylation of 4-aminophenyl-2-chloroacetamide. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed:
Substitution: Formation of N-[4-(acetylamino)phenyl]-2-aminoacetamide.
Oxidation: Formation of N-[4-(acetylamino)phenyl]-2-chloroacetic acid.
Reduction: Formation of N-[4-(acetylamino)phenyl]-2-aminoacetamide.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-chloroacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Comparison with Similar Compounds
N-[4-(acetylamino)phenyl]-2-chloroacetamide can be compared with similar compounds such as:
N-[4-(acetylamino)phenyl]-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
N-[4-(acetylamino)phenyl]-2-iodoacetamide: Contains an iodine atom, which can affect its pharmacokinetic properties and interaction with biological targets.
N-[4-(acetylamino)phenyl]-2-fluoroacetamide: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(14)12-8-2-4-9(5-3-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOGUGDPRBDPOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350447 |
Source
|
Record name | N-[4-(acetylamino)phenyl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2653-10-3 |
Source
|
Record name | N-[4-(acetylamino)phenyl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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